molecular formula C7H8O3S B1422983 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid CAS No. 856122-66-2

5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid

Cat. No. B1422983
CAS RN: 856122-66-2
M. Wt: 172.2 g/mol
InChI Key: RPAKSZZUOAUZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C7H8O3S and a molecular weight of 172.20 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for 5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is 1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9) . This indicates the presence of a furan ring with a methyl group and a methylsulfanyl group attached to it, along with a carboxylic acid group .


Physical And Chemical Properties Analysis

5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Biomass Conversion and Biorefinery

This compound is a furanic platform molecule, which is used in the development of bioprocesses producing molecules that can replace those derived from oil . It is part of the search for substitutes for petroleum derivatives due to its reactivity .

Synthesis of New Fuels and Polymer Precursors

Furanic platform molecules, including “5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid”, are among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

Bioconversion of Furans

Biocatalytic and fermentative methods for the bioconversion of furans have been explored, proposing processes of lower cost and low environmental impact .

Synthesis of Drugs and Antifungal Agents

5-Formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), which can be obtained from furanic platform molecules, can be used as starting compounds for the synthesis of drugs and antifungal agents .

Production of Fluorescent Materials

FFCA and DFF, which can be obtained from furanic platform molecules, can also be used as monomers for the production of fluorescent materials .

Synthesis of Single-Molecule Magnet

It can be used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .

Synthesis of Orally Active Antidiabetic Vanadyl Complex

It can be used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .

Fungicide

Furfural, which can be obtained from furanic platform molecules, is known to be particularly effective in inhibiting the growth of wheat smut (Tilletis foetens) .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-methyl-4-methylsulfanylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-4-6(11-2)3-5(10-4)7(8)9/h3H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAKSZZUOAUZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid
Reactant of Route 6
5-Methyl-4-(methylsulfanyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.